1-Ethynyl-1-cycloheptanol chemical properties and structure
1-Ethynyl-1-cycloheptanol chemical properties and structure
An In-depth Technical Guide to 1-Ethynyl-1-cycloheptanol: Chemical Properties, Structure, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethynyl-1-cycloheptanol, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the core chemical properties, structural features, synthesis, and reactivity of this compound, offering field-proven insights into its practical applications.
Molecular Structure and Conformation
1-Ethynyl-1-cycloheptanol possesses a unique molecular architecture, incorporating a seven-membered cycloheptane ring, a tertiary alcohol, and a terminal alkyne. This combination of functional groups imparts a rich and versatile chemical reactivity to the molecule. The central cycloheptane ring is not planar and exists in a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. The presence of the bulky 1-ethynyl and 1-hydroxyl substituents influences the conformational preference, though a detailed conformational analysis of this specific molecule is not extensively reported in the literature. The ethynyl group provides a rigid, linear element, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
The fundamental structural details are summarized below:
| Identifier | Value |
| CAS Number | 2809-78-1 |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| InChI Key | QKJJSXGDSZZUKI-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1(O)CCCCCC1[1] |
Physicochemical Properties
1-Ethynyl-1-cycloheptanol is typically a colorless liquid or a low-melting solid at room temperature. There is some discrepancy in the reported physical properties in the literature. It is advisable to consult the certificate of analysis from the specific supplier. It exhibits good solubility in a range of organic solvents, including ethers, alcohols, and benzene.[2]
| Property | Value | Source |
| Physical Form | Liquid or semi-solid or solid | |
| Melting Point | 13.5-14.0 °C | [2] |
| -35 to -30 °C | [2] | |
| Boiling Point | 90-92 °C (at 12 Torr) | [2] |
| 185-187 °C (at 760 Torr) | [2] | |
| Storage Temperature | 2-8 °C, sealed in a dry environment |
Synthesis of 1-Ethynyl-1-cycloheptanol
The most direct and widely employed synthetic route to 1-Ethynyl-1-cycloheptanol is the nucleophilic addition of an acetylide anion to cycloheptanone. This reaction, a variant of the Favorskii reaction, is a robust and efficient method for constructing tertiary propargyl alcohols.
Caption: Synthesis of 1-Ethynyl-1-cycloheptanol via Acetylide Addition.
Experimental Protocol: Synthesis via Ethynylation of Cycloheptanone
This protocol is a representative procedure based on established methods for the ethynylation of ketones.
Materials:
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Cycloheptanone
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Lithium acetylide, ethylenediamine complex
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add lithium acetylide, ethylenediamine complex (1.1 equivalents) and suspend it in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF to the cooled suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-Ethynyl-1-cycloheptanol.
Spectroscopic Characterization
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.4 | s | 1H | Acetylenic proton (C≡C-H ) |
| ~ 1.9 - 1.5 | m | 12H | Cycloheptane ring protons (-CH₂ -) |
| ~ 1.8 | s (broad) | 1H | Hydroxyl proton (-OH ) |
Note: The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent. The cycloheptane protons will exhibit complex multiplets due to conformational mobility.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 88 | Quaternary alkynyl carbon (-C ≡CH) |
| ~ 72 | Terminal alkynyl carbon (-C≡C H) |
| ~ 70 | Quaternary carbinol carbon (-C -OH) |
| ~ 40 - 20 | Cycloheptane ring carbons (-C H₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~ 3300 | Sharp, Medium | ≡C-H stretch (terminal alkyne) |
| ~ 2930, 2860 | Strong | C-H stretch (aliphatic) |
| ~ 2100 | Weak | C≡C stretch (alkyne) |
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a weak or absent molecular ion peak (M⁺˙ at m/z 138). Key fragmentation pathways would include the loss of a water molecule (M-18), an ethyl group (M-29), and cleavage of the cycloheptane ring. Common fragments observed for cycloheptanol derivatives include m/z 57 and 81.[3]
Reactivity and Synthetic Applications
The synthetic utility of 1-Ethynyl-1-cycloheptanol stems from the orthogonal reactivity of its two functional groups.
Caption: Reactivity of 1-Ethynyl-1-cycloheptanol.
Reactions of the Ethynyl Group:
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Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form disubstituted alkynes, a cornerstone reaction in the synthesis of complex organic molecules.
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Click Chemistry: It is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles, which are important pharmacophores.
-
Hydration: Markovnikov hydration of the alkyne, typically catalyzed by mercury(II) salts, yields the corresponding methyl ketone.
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Reduction: The alkyne can be selectively reduced to the corresponding alkene (using Lindlar's catalyst for the cis-alkene) or to the fully saturated ethyl group (using catalytic hydrogenation, e.g., with Pd/C).
Reactions of the Hydroxyl Group:
-
Esterification and Etherification: The tertiary alcohol can be converted to esters or ethers to introduce different functional groups or protecting groups.
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Oxidation: While tertiary alcohols are resistant to oxidation under standard conditions, they can be cleaved under harsh oxidative conditions.
Applications in Research and Industry
Building Block in Organic Synthesis and Medicinal Chemistry
1-Ethynyl-1-cycloheptanol serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into larger scaffolds through either the alkyne or the alcohol functionality, with the remaining group available for subsequent transformations. This makes it an attractive starting material for the synthesis of natural products, agrochemicals, and pharmaceutical intermediates.[2] The analogous 1-ethynyl-1-cyclohexanol is a known metabolite of the sedative ethinamate, suggesting potential applications of cycloheptanol derivatives in neuropharmacology.[4]
Catalyst Inhibitor in Silicone Formulations
A significant industrial application of the cyclohexyl analog, and by extension the cycloheptyl derivative, is as a platinum catalyst inhibitor in silicone chemistry.[5] In the formulation of two-component addition-cure silicone elastomers and coatings, platinum catalysts are used to catalyze the hydrosilylation reaction between vinyl-functional silicones and hydride-functional siloxanes. 1-Ethynyl-1-cycloheptanol acts as a "pot life extender" by coordinating to the platinum catalyst at room temperature, preventing premature curing.[6] Upon heating, the inhibitory effect is overcome, and the curing process proceeds rapidly.[6]
Safety and Handling
1-Ethynyl-1-cycloheptanol is considered a hazardous substance. It may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Ethynyl-1-cycloheptanol is a versatile and valuable chemical entity with a unique combination of structural features and reactivity. Its utility as a synthetic building block and as a specialized catalyst inhibitor underscores its importance in both academic research and industrial applications. This guide provides a foundational understanding of its properties and applications, intended to empower researchers and developers in leveraging this molecule for innovative solutions in chemistry and materials science.
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